molecular formula C21H25FN4O5S B4174343 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline

Cat. No.: B4174343
M. Wt: 464.5 g/mol
InChI Key: XCCGXHVWBUWEEZ-UHFFFAOYSA-N
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Description

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline is a complex organic compound that features a combination of fluorine, nitro, phenylsulfonyl, piperazinyl, and tetrahydrofuran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline typically involves multiple steps, including:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Sulfonylation: Addition of the phenylsulfonyl group.

    Piperazine Introduction: Incorporation of the piperazine ring.

    Furan Ring Addition: Attachment of the tetrahydrofuran group.

Each step requires specific reagents and conditions, such as strong acids for nitration, fluorinating agents for fluorination, and sulfonyl chlorides for sulfonylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-nitroaniline: Shares the fluorine and nitro groups but lacks the sulfonyl, piperazinyl, and furan groups.

    4-nitro-5-(phenylsulfonyl)piperazine: Contains the nitro and sulfonyl groups but lacks the fluorine and furan groups.

    N-(tetrahydro-2-furanylmethyl)aniline: Features the furan and aniline groups but lacks the fluorine, nitro, sulfonyl, and piperazinyl groups.

Uniqueness

The uniqueness of 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O5S/c22-18-13-21(26(27)28)20(14-19(18)23-15-16-5-4-12-31-16)24-8-10-25(11-9-24)32(29,30)17-6-2-1-3-7-17/h1-3,6-7,13-14,16,23H,4-5,8-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCGXHVWBUWEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=C(C=C2F)[N+](=O)[O-])N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline
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5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline
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5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline
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5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline
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5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline
Reactant of Route 6
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline

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